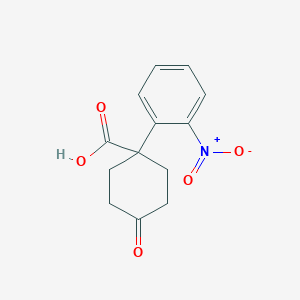![molecular formula C18H16O2 B11853715 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene ring fused to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one typically involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through various methods, including Friedel-Crafts acylation.
Spiro Formation: The naphthalene derivative is then subjected to conditions that promote the formation of the spiro structure. This often involves the use of a strong base and an epoxide precursor.
Final Cyclization: The final step involves cyclization to form the oxirane ring, completing the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Halogenated derivatives, alkylated products, and other substituted compounds.
Scientific Research Applications
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, and other cellular functions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris(o-tolyl)phosphine: An organophosphorus compound with similar structural features but different chemical properties and applications.
3-(p-Tolyl)propionic acid: Another compound with a p-tolyl group, used in different contexts.
Uniqueness
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)spiro[3,4-dihydronaphthalene-2,2'-oxirane]-1-one |
InChI |
InChI=1S/C18H16O2/c1-12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)17(19)18(16)11-20-18/h2-9,16H,10-11H2,1H3 |
InChI Key |
YLXPRVOVXVKXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)C24CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)

![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)


![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)


![3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853704.png)
